2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
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Description
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Branched Chain Aldehydes in Foods
Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal are crucial for flavor in various food products. Their production and degradation from amino acids have been extensively studied. Understanding the pathways for generating these flavor compounds is vital for controlling their levels in food products (Smit, Engels, & Smit, 2009).
Antituberculosis Activity of Organotin(IV) Complexes
Organotin(IV) complexes exhibit significant antituberculosis activity. Compounds like mefenamic acid, 2-[(2,6-dimethylphenyl)amino]benzoic acid, and others have been scrutinized against Mycobacterium tuberculosis H37Rv. The antituberculosis activity is influenced by the ligand environment, the structure of the compound, and the organic groups attached to tin (Iqbal, Ali, & Shahzadi, 2015).
Nitisinone Degradation and By-products
Nitisinone's stability and degradation pathways were studied using LC-MS/MS. The stability increases with pH, and at pH similar to human gastric juice, two major degradation products, 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, are formed, offering insights into the risks and benefits of its medical application (Barchańska et al., 2019).
Methyl-2-formyl Benzoate in Pharmaceutical Applications
Methyl-2-formyl benzoate, known for various pharmacological activities, is a significant structure in organic synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It's a versatile substrate used in the preparation of medical products, highlighting its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Salicylic Acid Derivatives for Drug Development
Salicylic acid derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid show promise as potential alternatives to acetylsalicylic acid due to their COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. They are being explored for "new" drug development, emphasizing the discovery, potential activity, benefits, and possible molecular mechanisms of regulations in health and disease (Tjahjono et al., 2022).
Properties
IUPAC Name |
2-methyl-3-(oxolane-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAIKMVNULTPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390291 |
Source
|
Record name | STK277154 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-63-0 |
Source
|
Record name | STK277154 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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